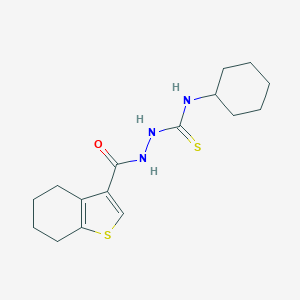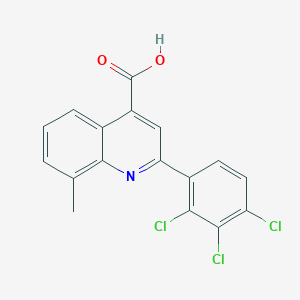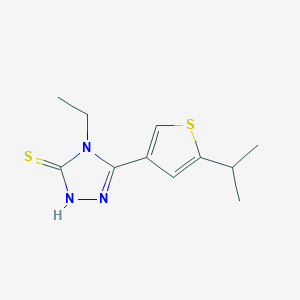![molecular formula C14H10Cl2O3 B455577 3-[(2,4-Dichlorophenoxy)methyl]benzoic acid CAS No. 438465-22-6](/img/structure/B455577.png)
3-[(2,4-Dichlorophenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2,4-Dichlorophenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 438465-22-6 . It has a molecular weight of 297.14 .
Molecular Structure Analysis
The IUPAC Name for this compound is 3-[(2,4-dichlorophenoxy)methyl]benzoic acid . The InChI Code is 1S/C14H10Cl2O3/c15-11-4-5-13 (12 (16)7-11)19-8-9-2-1-3-10 (6-9)14 (17)18/h1-7H,8H2, (H,17,18) .Wissenschaftliche Forschungsanwendungen
Application 1: Controlled Release of Herbicides
- Methods of Application : The herbicide-intercalated hydrotalcites were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas . The obtained nanosheets showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5) .
- Results or Outcomes : The volatilities of the herbicides were reduced more than 3-fold compared with those of pure herbicides. The release rates of 2,4-D were controlled by non-Fickian diffusion . The leaching experiments performed in agricultural topsoils and a grassland soil demonstrated that the developed 2,4-D nanosheets could evidently retard 2,4-D leaching through the soil .
Application 2: Sorption of Herbicides to Soil
- Methods of Application : A database with 469 soil–water distribution coefficients Kd (in liters per kilogram) was compiled. The parameters characterizing the soils, solutions, or experimental procedures used in the studies were also compiled .
- Results or Outcomes : The data review suggests that sorption of 2,4-D can be rationalized based on the soil parameters pH, organic carbon content, oxalate extractable iron, and dithionite–citrate–bicarbonate extractable iron in combination with sorption coefficients measured independently for humic acids and ferrihydrite, and goethite . Soil organic matter and iron oxides appear to be the most relevant sorbents for phenoxy herbicides .
Application 3: Advanced Oxidation Processes
- Methods of Application : Various advanced oxidation processes (AOPs) are evaluated and compared based on their operation conditions, efficiencies, and intermediaries .
- Results or Outcomes : The review suggests that 2,4-D degradation is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes also show high efficiencies of degradation and mineralization .
Application 4: Turf and Lawn Management
- Methods of Application : The herbicide is applied to the turf or lawn, where it kills most broadleaf weeds but leaves grasses relatively unaffected .
- Results or Outcomes : Effective weed control in turf and lawns, leading to healthier and more aesthetically pleasing green spaces .
Application 5: Agriculture
- Methods of Application : The herbicide is applied to the crops, where it controls broadleaf weeds without significantly affecting the crops .
- Results or Outcomes : Effective weed control in agricultural fields, leading to higher crop yields .
Application 6: Aquatic Sites and Forestry
- Methods of Application : The herbicide is applied to the aquatic or forestry site, where it controls broadleaf weeds without significantly affecting the native flora .
- Results or Outcomes : Effective weed control in aquatic and forestry sites, leading to healthier ecosystems .
Application 7: Growth Regulation in Citrus Plants
- Methods of Application : The herbicide is applied to the citrus plants, where it regulates their growth and development .
- Results or Outcomes : Improved growth and yield of citrus plants .
Application 8: Roadways
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHNPUIIITVOQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorophenoxy)methyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

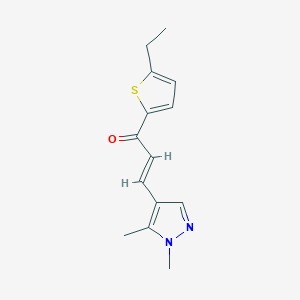
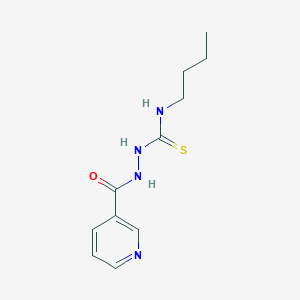
![3-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B455496.png)
![5-(4-isopropylphenyl)-2-{[7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455497.png)

![N-butyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455500.png)
![(2E)-13-acetyl-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1-one](/img/structure/B455502.png)
![ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B455504.png)
![(2E)-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455508.png)
![2-(3-(4-fluorophenyl)-1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-yl)phenol](/img/structure/B455509.png)
![2-(3-furylmethylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455511.png)
